

# Application Notes and Protocols: Synthesis of 6-Methylpyridazine-3-carbonitrile from 3-Methylpyridazine

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## Compound of Interest

Compound Name: *6-Methylpyridazine-3-carbonitrile*

Cat. No.: *B1315567*

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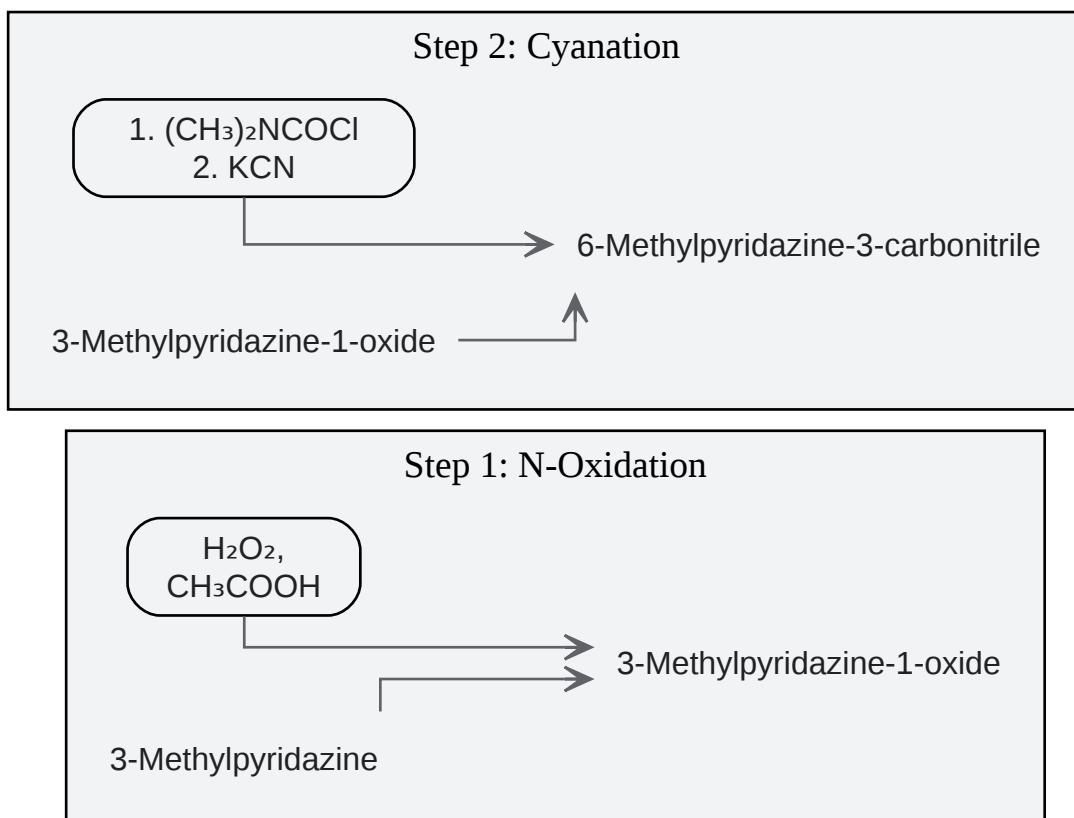
## Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **6-methylpyridazine-3-carbonitrile** from 3-methylpyridazine. The synthesis is a two-step process involving the N-oxidation of 3-methylpyridazine to form 3-methylpyridazine-1-oxide, followed by a regioselective cyanation reaction. This protocol offers a comprehensive guide for researchers in medicinal chemistry and drug development, providing clear methodologies, data presentation, and visualizations to ensure reproducible results.

## Introduction

Pyridazine derivatives are important scaffolds in medicinal chemistry due to their diverse pharmacological activities. **6-Methylpyridazine-3-carbonitrile** is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route described herein involves two key transformations: the oxidation of the parent heterocycle and the subsequent introduction of a nitrile group. The N-oxide intermediate activates the pyridazine ring, facilitating nucleophilic substitution. The regioselectivity of the cyanation step is crucial for obtaining the desired product. Based on analogous reactions in the pyridine series, the methyl group at the 3-position is expected to direct the cyanation to the 6-position.

## Overall Reaction Scheme



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Caption: Overall two-step synthesis of **6-Methylpyridazine-3-carbonitrile**.

## Experimental Protocols

### Step 1: Synthesis of 3-Methylpyridazine-1-oxide

This protocol is adapted from the well-established method for the N-oxidation of 3-methylpyridine.

Materials:

Reagent/Solvent	Molecular Formula	Molar Mass (g/mol)	Amount	Moles
3-Methylpyridazine	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub>	94.11	10.0 g	0.106
Glacial Acetic Acid	CH <sub>3</sub> COOH	60.05	65 mL	-
Hydrogen Peroxide (30% aq.)	H <sub>2</sub> O <sub>2</sub>	34.01	15 mL	0.147
Sodium Carbonate	Na <sub>2</sub> CO <sub>3</sub>	105.99	As needed	-
Dichloromethane	CH <sub>2</sub> Cl <sub>2</sub>	84.93	200 mL	-
Anhydrous Magnesium Sulfate	MgSO <sub>4</sub>	120.37	As needed	-

#### Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpyridazine (10.0 g, 0.106 mol) to glacial acetic acid (65 mL).
- To this solution, carefully add 30% hydrogen peroxide (15 mL, 0.147 mol).
- Heat the reaction mixture to 70-80°C and maintain this temperature for 3 hours.
- Allow the mixture to cool to room temperature and then carefully neutralize it with solid sodium carbonate until the effervescence ceases.
- Extract the aqueous mixture with dichloromethane (4 x 50 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

- Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain 3-methylpyridazine-1-oxide.

Expected Yield: Based on analogous reactions, a yield of 70-80% can be expected.

Characterization Data for 3-Methylpyridazine-1-oxide:

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O
Molar Mass	110.11 g/mol
Appearance	Crystalline solid
Melting Point	85-87 °C

## Step 2: Synthesis of 6-Methylpyridazine-3-carbonitrile

This protocol is based on the Reissert-Henze reaction conditions for the cyanation of pyridine N-oxides. The regioselectivity is predicted to favor substitution at the 6-position due to the electronic influence of the 3-methyl group.

Materials:

Reagent/Solvent	Molecular Formula	Molar Mass (g/mol)	Amount	Moles
3-Methylpyridazine-1-oxide	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O	110.11	5.0 g	0.045
Acetonitrile (anhydrous)	CH <sub>3</sub> CN	41.05	100 mL	-
Dimethylcarbamoyl chloride	(CH <sub>3</sub> ) <sub>2</sub> NCOCl	107.54	5.9 g (4.9 mL)	0.055
Potassium Cyanide	KCN	65.12	3.6 g	0.055
Water	H <sub>2</sub> O	18.02	As needed	-
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	150 mL	-
Brine	-	-	50 mL	-
Anhydrous Sodium Sulfate	Na <sub>2</sub> SO <sub>4</sub>	142.04	As needed	-

### Procedure:

- In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylpyridazine-1-oxide (5.0 g, 0.045 mol) in anhydrous acetonitrile (100 mL).
- To this solution, add dimethylcarbamoyl chloride (4.9 mL, 0.055 mol) dropwise at room temperature.
- Stir the mixture for 30 minutes at room temperature.
- Carefully add potassium cyanide (3.6 g, 0.055 mol) in one portion. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

- Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water (50 mL).
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford **6-methylpyridazine-3-carbonitrile**.

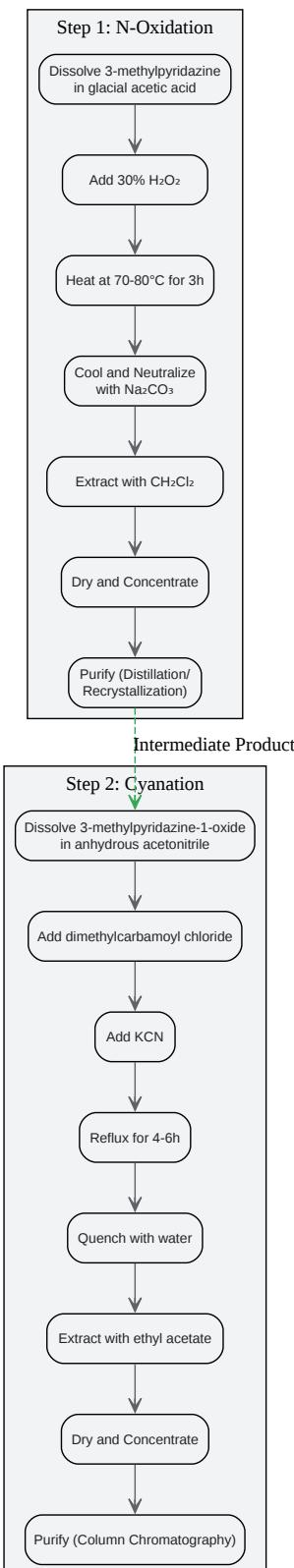
Expected Yield: Yields for similar Reissert-Henze reactions on pyridine N-oxides are typically in the range of 60-80%.

Characterization Data for **6-Methylpyridazine-3-carbonitrile**:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value
CAS Number	49840-90-6
Molecular Formula	C <sub>6</sub> H <sub>5</sub> N <sub>3</sub>
Molar Mass	119.12 g/mol
Appearance	Solid
Melting Point	86-87 °C

## Visualizations

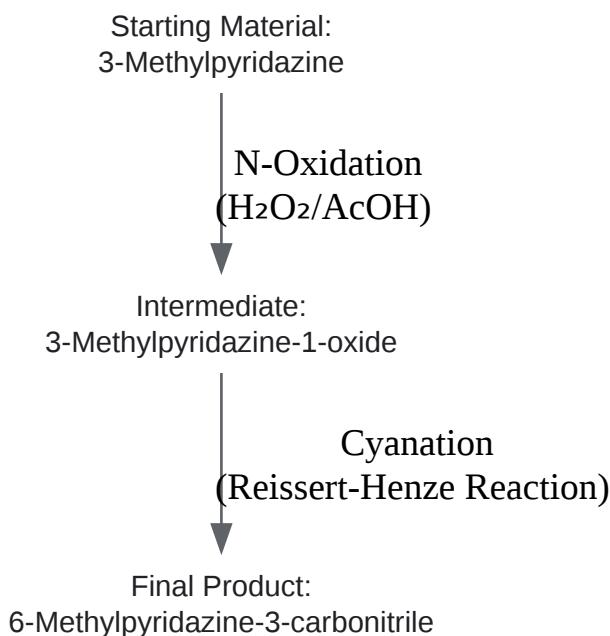
## Experimental Workflow



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Caption: Workflow for the synthesis of **6-methylpyridazine-3-carbonitrile**.

## Logical Relationship of Synthesis Steps



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Caption: Logical progression of the two-step synthesis.

## Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.
- Glacial acetic acid is corrosive. Handle with care.
- Dimethylcarbamoyl chloride is toxic and a lachrymator.
- Potassium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Use with extreme caution and have an appropriate cyanide antidote kit available.

- Dichloromethane and acetonitrile are volatile and flammable organic solvents. Avoid inhalation and contact with ignition sources.

## Conclusion

The provided protocols detail a feasible synthetic route to **6-methylpyridazine-3-carbonitrile** from commercially available 3-methylpyridazine. The two-step sequence, involving N-oxidation followed by a regioselective cyanation, offers a practical approach for obtaining this valuable heterocyclic building block. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis. Further optimization of reaction conditions for the cyanation step on the specific pyridazine substrate may lead to improved yields.

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## References

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